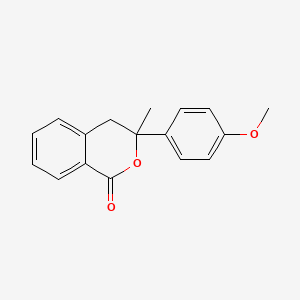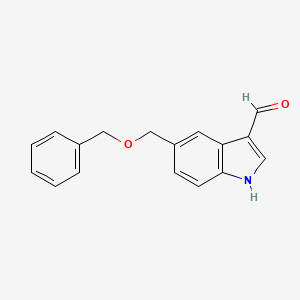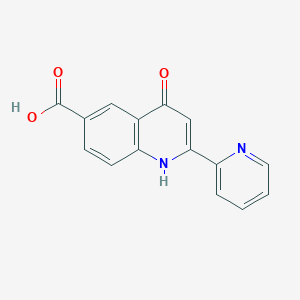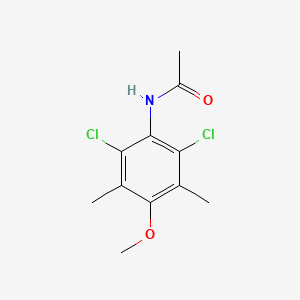
6-Chloro-2-(piperidin-1-yl)quinazolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-2-(piperidin-1-yl)quinazolin-4(1H)-one is a heterocyclic organic compound that belongs to the quinazolinone family. This compound is characterized by a quinazolinone core structure substituted with a chlorine atom at the 6th position and a piperidinyl group at the 2nd position. Quinazolinones are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(piperidin-1-yl)quinazolin-4(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 6-chloroquinazolin-4(1H)-one.
Nucleophilic Substitution: The 6-chloroquinazolin-4(1H)-one undergoes nucleophilic substitution with piperidine to form the desired product.
Reaction Conditions
Solvent: Common solvents used include ethanol or dimethylformamide (DMF).
Temperature: The reaction is typically carried out at elevated temperatures, ranging from 80°C to 120°C.
Catalysts: Catalysts such as potassium carbonate (K2CO3) or sodium hydride (NaH) may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-2-(piperidin-1-yl)quinazolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.
Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles, leading to a variety of substituted quinazolinones.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted quinazolinones, dihydroquinazolinones, and other quinazolinone derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its potential as an enzyme inhibitor and receptor modulator.
Medicine: Research has focused on its potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other bioactive compounds.
Mécanisme D'action
The mechanism of action of 6-Chloro-2-(piperidin-1-yl)quinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in various biological processes.
Pathways: It can modulate signaling pathways, leading to changes in cellular functions and responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Chloroquinazolin-4(1H)-one: Lacks the piperidinyl group but shares the quinazolinone core structure.
2-(Piperidin-1-yl)quinazolin-4(1H)-one: Lacks the chlorine atom at the 6th position.
6-Bromo-2-(piperidin-1-yl)quinazolin-4(1H)-one: Similar structure with a bromine atom instead of chlorine.
Uniqueness
6-Chloro-2-(piperidin-1-yl)quinazolin-4(1H)-one is unique due to the presence of both the chlorine atom and the piperidinyl group, which contribute to its distinct chemical and biological properties. The combination of these substituents can enhance its reactivity and potential therapeutic applications compared to similar compounds.
Propriétés
Numéro CAS |
61741-51-3 |
|---|---|
Formule moléculaire |
C13H14ClN3O |
Poids moléculaire |
263.72 g/mol |
Nom IUPAC |
6-chloro-2-piperidin-1-yl-3H-quinazolin-4-one |
InChI |
InChI=1S/C13H14ClN3O/c14-9-4-5-11-10(8-9)12(18)16-13(15-11)17-6-2-1-3-7-17/h4-5,8H,1-3,6-7H2,(H,15,16,18) |
Clé InChI |
UFKJKJWEQJLZJW-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)C2=NC3=C(C=C(C=C3)Cl)C(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Bromo-7-chloro-2-methylbenzo[d]thiazole](/img/structure/B15065240.png)





![[1-cyano-2-(3-hydrazinyl-1H-quinoxalin-2-ylidene)ethyl] acetate](/img/structure/B15065268.png)


![3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B15065284.png)


